4-Chloro-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde
Overview
Description
“4-Chloro-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde” is a chemical compound with the CAS Number: 175543-06-3 . It has a molecular weight of 217.7 . The IUPAC name for this compound is 4-chloro-2-(pyrrolidin-1-yl)-1H-1lambda3-thiazole-5-carbaldehyde .
Molecular Structure Analysis
The molecular structure of “this compound” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases its three-dimensional (3D) coverage .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Synthesis and Derivatives
- 4-Chloro-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde is involved in the synthesis of various derivatives of thieno[2,3-d]thiazole, 4H-pyrrolo-[2,3-d]thiazole, 2H-pyrazolo[3,4-d]thiazole, and isoxazolo[3,4-d]thiazole from thiazolidine-2,4-dione. These derivatives are obtained through various chemical reactions and have potential applications in medicinal chemistry (Athmani, Farhat, & Iddon, 1992).
Antimicrobial Activities
- Compounds derived from this compound have been synthesized and evaluated for their antimicrobial activities. Studies reveal that these compounds exhibit good to moderate antimicrobial activities, making them potential candidates for the development of new antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Photophysical Properties
- Novel fluorescent styryl compounds with an electron-donating thiazole unit have been synthesized using this compound. These compounds demonstrate interesting photophysical properties and are studied for their absorptive and emissive characteristics in different solvents, indicating potential applications in materials science and photophysical research (Sekar, Umape, Padalkar, Tayade, & Ramasami, 2014).
Antitumor Agents
- Derivatives of this compound have been studied for their potential as antitumor agents. These compounds have shown inhibitory effects on tumor cell proliferation and induced apoptosis in certain cancer cells, highlighting their potential in cancer research and treatment (Kumar, Swamy, Gaonkar, Basappa, Salimath, & Rangappa, 2007).
Safety and Hazards
Future Directions
The pyrrolidine ring, a key part of “4-Chloro-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Future research could focus on exploring the design of new pyrrolidine compounds with different biological profiles .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various biological targets .
Mode of Action
It is known that the compound’s interaction with its targets can lead to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde . .
Properties
IUPAC Name |
4-chloro-2-pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2OS/c9-7-6(5-12)13-8(10-7)11-3-1-2-4-11/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCWKOPQPWDUBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=C(S2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376712 | |
Record name | 4-Chloro-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175543-06-3 | |
Record name | 4-Chloro-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.